molecular formula C6H13NO3 B12900410 Ethyl (1-hydroxypropan-2-yl)carbamate CAS No. 74877-63-7

Ethyl (1-hydroxypropan-2-yl)carbamate

Cat. No.: B12900410
CAS No.: 74877-63-7
M. Wt: 147.17 g/mol
InChI Key: RKYXSMCBIDZVQU-UHFFFAOYSA-N
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Description

Ethyl (1-hydroxypropan-2-yl)carbamate is a chemical compound with the molecular formula C6H13NO3. It is a type of carbamate, which is a class of compounds derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (1-hydroxypropan-2-yl)carbamate can be synthesized through several methods. One common method involves the reaction of ethyl chloroformate with 1-amino-2-propanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-hydroxypropan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

Ethyl (1-hydroxypropan-2-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (1-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by forming stable carbamate-enzyme complexes. This interaction can modulate the activity of the enzyme and affect various biochemical pathways .

Comparison with Similar Compounds

Ethyl (1-hydroxypropan-2-yl)carbamate can be compared with other carbamates such as:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and solubility properties. Its hydroxyl group allows for hydrogen bonding, enhancing its solubility in polar solvents, while the ethyl carbamate moiety provides stability and reactivity in various chemical reactions .

Biological Activity

Ethyl (1-hydroxypropan-2-yl)carbamate, also known as ethyl carbamate or urethane, is a compound with significant biological activity. This article explores its mechanisms of action, applications in research and industry, and relevant case studies demonstrating its biological effects.

This compound is characterized by its ability to interact with various enzymes in biological systems. Its mechanism of action primarily involves the formation of stable carbamate-enzyme complexes, which can inhibit enzyme activity and modulate biochemical pathways. This inhibition can lead to various physiological effects depending on the target enzyme involved.

Key Properties:

  • Molecular Formula : C5_5H11_{11}NO3_3
  • Molecular Weight : 131.15 g/mol
  • CAS Number : 74877-63-7

Biological Applications

This compound has been utilized in several biological and industrial applications:

  • Enzyme Mechanisms : It serves as a substrate in biochemical assays, aiding in the study of enzyme kinetics and mechanisms.
  • Polymer Production : The compound is involved in synthesizing polymers, resins, and coatings, showcasing its utility beyond biological contexts.
  • Pharmaceutical Research : It has been investigated as a potential inhibitor for enzymes like monoacylglycerol lipase (MAGL), which plays a role in various disorders including pain and inflammation .

Study 1: Enzyme Inhibition

A study focused on the inhibitory effects of this compound on cholinesterase activity demonstrated that the compound acts as a slow substrate for acetylcholinesterase (AChE). The results indicated that it forms a carbamylated complex with AChE, which is hydrolyzed at a slower rate compared to acylated forms, leading to prolonged inhibition of enzyme activity .

Study 2: Antimicrobial Activity

Research exploring compounds derived from Photorhabdus species found that derivatives similar to this compound exhibited antimicrobial properties against various pathogens. The study highlighted the potential for these compounds to serve as novel antimicrobial agents .

Table 1: Biological Activities of this compound

Activity TypeTarget Enzyme/PathwayEffect ObservedReference
Enzyme InhibitionAcetylcholinesterase (AChE)Slow substrate; prolonged inhibition
AntimicrobialVarious pathogensInhibition of growth
Polymer SynthesisN/AUsed as a building block

Research Findings

Recent studies have emphasized the diverse biological activities associated with this compound. Its role in enzyme inhibition has been particularly noted in pharmacological research aimed at developing new therapeutic agents for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Additionally, ongoing research into its structural analogs continues to reveal potential applications in drug development and synthetic biology. The compound's ability to form stable complexes with enzymes makes it an attractive candidate for further exploration in medicinal chemistry.

Properties

CAS No.

74877-63-7

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

ethyl N-(1-hydroxypropan-2-yl)carbamate

InChI

InChI=1S/C6H13NO3/c1-3-10-6(9)7-5(2)4-8/h5,8H,3-4H2,1-2H3,(H,7,9)

InChI Key

RKYXSMCBIDZVQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C)CO

Origin of Product

United States

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